ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate
Description
Ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate is a synthetic piperazine derivative featuring a glycyl linker and a 4-methoxyindole-2-carbonyl moiety. Its structure combines a piperazine core substituted with an ethyl carboxylate group at position 1 and a glycyl (N-acetylglycine) unit at position 4, further modified by a 4-methoxyindole fragment. This compound is of interest in medicinal chemistry due to the pharmacological relevance of indole and piperazine motifs in targeting receptors such as serotonin (5-HT) and kinase enzymes .
Properties
Molecular Formula |
C19H24N4O5 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
ethyl 4-[2-[(4-methoxy-1H-indole-2-carbonyl)amino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H24N4O5/c1-3-28-19(26)23-9-7-22(8-10-23)17(24)12-20-18(25)15-11-13-14(21-15)5-4-6-16(13)27-2/h4-6,11,21H,3,7-10,12H2,1-2H3,(H,20,25) |
InChI Key |
PQRGWKFQWOPSTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)C2=CC3=C(N2)C=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Glycyl Group: The glycyl group is introduced through a peptide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxyl group.
Formation of the Piperazine Ring: The piperazine ring is typically synthesized through a cyclization reaction involving ethylenediamine and a dihaloalkane.
Esterification: The final step involves esterification to introduce the ethyl ester group, usually using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Structural Features:
- Piperazine core : Provides conformational flexibility and hydrogen-bonding capacity.
- Ethyl carboxylate : Enhances solubility and serves as a protective group for further modifications.
- 4-Methoxyindole-2-carbonyl : The methoxy group at position 4 of the indole ring may influence receptor binding affinity and metabolic stability.
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous derivatives, focusing on structural variations, synthesis routes, and pharmacological implications.
Structural and Functional Insights
- Indole Positional Isomerism: The target compound’s 4-methoxyindol-2-yl group contrasts with indol-3-yl derivatives (e.g., ). Indol-2-yl derivatives are less common but may offer unique binding modes due to altered electron density and steric effects. Glycyl vs.
- Substituent Effects: 4-Methoxyindole vs. 4,6-dimethoxy-1-methylindole (): Additional methoxy and methyl groups in the latter may improve metabolic stability but reduce solubility. Sulfonyl vs.
Pharmacological Comparisons
Serotonin Receptor Modulation :
- Compounds like ethyl 4-((1-hydroxy-2-phenylindol-3-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate () show 5-HT1A antagonism , attributed to the indol-3-yl and pyridinyl motifs. The target compound’s indol-2-yl group may shift selectivity toward other 5-HT subtypes.
- Glycyl Linkers : These may mimic peptide backbones, enabling interactions with peptidergic receptors or enzymes (e.g., kinases) .
- Kinase Inhibition Potential: Benzoxazole-containing analogs () are established kinase inhibitors, while the target compound’s indole-glycyl-piperazine scaffold could target ATP-binding pockets in kinases like JAK or EGFR .
Biological Activity
Ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of an ethyl ester group, a piperazine ring, and an indole derivative, which are known for their diverse biological activities. The synthesis typically involves the reaction of piperazine with an appropriate indole derivative followed by acylation to introduce the carbonyl group.
Antimicrobial Activity
Research indicates that derivatives of indole compounds exhibit significant antibacterial properties. For instance, studies have shown that modifications at the N-site of indole can lead to varying antibacterial activities against Gram-positive and Gram-negative bacteria. This compound has been evaluated for its efficacy against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Pseudomonas aeruginosa | 16 μg/mL |
These results suggest that the compound retains considerable activity against P. aeruginosa, which is often resistant to many antibiotics.
Hemolytic Activity
Safety assessments are crucial for any potential therapeutic agent. A hemolytic assay demonstrated that this compound exhibited low hemolytic rates, indicating a favorable safety profile when interacting with human red blood cells.
The antimicrobial effects are hypothesized to be due to the compound's ability to disrupt bacterial cell membranes or interfere with essential metabolic processes. The structural features, particularly the indole moiety, may play a critical role in binding to bacterial targets.
Case Studies
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various piperazine derivatives and evaluated their biological activities. The study highlighted that compounds similar to this compound demonstrated promising results in inhibiting bacterial growth while maintaining low toxicity levels in mammalian cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
